Nimustine

Catalog No.
S537240
CAS No.
42471-28-3
M.F
C9H13ClN6O2
M. Wt
272.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nimustine

CAS Number

42471-28-3

Product Name

Nimustine

IUPAC Name

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea

Molecular Formula

C9H13ClN6O2

Molecular Weight

272.69 g/mol

InChI

InChI=1S/C9H13ClN6O2/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14)

InChI Key

VFEDRRNHLBGPNN-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in DMSO, soluble in dilute HCl, soluble in water.

Synonyms

Nimustine Hydrochloride; pimustine hydrochloride; ACNU 50; Nidran; ACNU; N4amino2methyl5pyrimidinyl)methylN(2chloroethyl)Nnitrosourea

Canonical SMILES

CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O

The exact mass of the compound Nimustine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, soluble in dilute HCl, soluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758675. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Nitrosourea Compounds. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nimustine (ACNU, CAS 42471-28-3) is a specialized pyrimidine-based chloroethylnitrosourea (CENU) alkylating agent. Unlike classic lipophilic nitrosoureas, it is synthesized as a water-soluble hydrochloride salt[1]. It features an amphiphilic profile (Log P ~0.92) that allows it to transition from a cationic ion in aqueous solutions to a neutral compound under physiological conditions, ensuring excellent blood-brain barrier (BBB) permeability[2]. For procurement and material selection, Nimustine is highly valued as a solvent-free nitrosourea standard, eliminating the need for harsh organic co-solvents in complex formulation and targeted delivery workflows[1].

Substituting Nimustine with generic in-class alternatives like Carmustine (BCNU) or Lomustine (CCNU) fundamentally alters processability and formulation requirements[1]. BCNU is highly lipophilic (Log P = 1.53) and strictly requires organic solvents such as ethanol for solubilization [2]. In sensitive laboratory models, such as convection-enhanced delivery (CED) or intra-arterial infusion, these ethanol-based vehicles introduce non-specific cytotoxicity, limit the maximum volume of distribution, and cause local tissue complications [1]. Nimustine’s unique water solubility allows for direct aqueous dissolution, providing an identical mechanism of action (DNA crosslinking) without the confounding variables of solvent toxicity [2].

Aqueous Solubility and Partition Coefficient (Formulation Compatibility)

When formulating nitrosoureas for sensitive biological assays, the partition coefficient (Log P) dictates solvent requirements. Nimustine (ACNU) features a Log P of 0.92 and dissolves readily in water as a cationic ion. In contrast, the standard comparator Carmustine (BCNU) has a Log P of 1.53 and is highly lipophilic, strictly requiring organic solvents like ethanol for solubilization [1]. This difference allows Nimustine to be formulated entirely in aqueous buffers, eliminating the non-specific cytotoxicity introduced by ethanol vehicles.

Evidence DimensionPartition Coefficient (Log P) and Solvent Requirement
Target Compound DataLog P = 0.92; 100% water-soluble (no organic solvent required)
Comparator Or BaselineCarmustine (BCNU): Log P = 1.53; requires ethanol for solubilization
Quantified DifferenceComplete elimination of organic solvent requirement due to a 0.61 lower Log P
ConditionsStandard physiological formulation conditions

Enables solvent-free formulation in sensitive in vivo models and convection-enhanced delivery (CED) systems, preventing vehicle-induced artifacts.

DNA dG-dC Interstrand Crosslinking Potency

In quantitative assessments of DNA interstrand crosslinks (ICLs) using HPLC-MS/MS, Nimustine demonstrates significantly higher crosslinking efficiency than other chloroethylnitrosoureas. At a concentration of 0.4 mM over 12 hours, Nimustine induced maximal dG-dC crosslinking levels of 1832 fmol/mg DNA in L1210 cells. Under identical conditions, Carmustine (BCNU) yielded 1243 fmol/mg DNA, and Lomustine (CCNU) yielded only 783 fmol/mg DNA[1]. This superior crosslinking capability directly correlates with its efficacy in overcoming certain thresholds of AGT-mediated drug resistance.

Evidence DimensionMaximal dG-dC crosslink formation
Target Compound Data1832 fmol/mg DNA
Comparator Or BaselineCarmustine (BCNU): 1243 fmol/mg DNA; Lomustine (CCNU): 783 fmol/mg DNA
Quantified Difference~47% higher crosslinking than BCNU and >2.3-fold higher than CCNU
Conditions0.4 mM drug concentration, 12-hour exposure in L1210 leukemia cells

Provides a substantially more potent quantitative benchmark for studying AGT-mediated drug resistance and DNA damage repair pathways.

Model Safety Profile in High-Concentration Local Delivery

The use of lipophilic nitrosoureas in high-concentration local delivery models is often limited by vehicle and systemic toxicity. Carmustine (BCNU) is associated with a high rate of dose-limiting pulmonary toxicity and solvent-induced local tissue necrosis when administered intra-arterially or via convection-enhanced delivery. Nimustine (ACNU), due to its aqueous solubility, demonstrates no relevant pulmonary toxicity in comparative pilot studies[1] and significantly reduces eye complications in intra-arterial models [2]. This allows researchers to achieve higher local distribution volumes without confounding vehicle toxicity.

Evidence DimensionIncidence of vehicle-induced local necrosis and pulmonary toxicity
Target Compound DataNo relevant pulmonary toxicity; reduced local complications
Comparator Or BaselineCarmustine (BCNU): High rate of pulmonary toxicity and solvent-associated necrosis
Quantified DifferenceElimination of dose-limiting pulmonary and solvent-induced local toxicities
ConditionsIntra-arterial and convection-enhanced delivery (CED) in vivo models

Crucial for selecting a nitrosourea for localized high-concentration infusion studies, ensuring observed toxicities are drug-specific rather than vehicle-induced.

Convection-Enhanced Delivery (CED) and Localized Infusion Models

Utilizing Nimustine's water solubility and favorable Log P (0.92) to achieve high distribution volumes in neural tissue models without the confounding ethanol toxicity required by lipophilic analogs like BCNU [1].

AGT-Mediated Drug Resistance Assays

Serving as a high-potency crosslinking standard (yielding >1800 fmol/mg DNA) to evaluate DNA damage repair pathways and O6-alkylguanine-DNA alkyltransferase (AGT) expression in glioblastoma cell lines[2].

Solvent-Free In Vitro Cytotoxicity Screening

Employed in cell viability assays where the presence of DMSO or ethanol (required for BCNU/CCNU) would artificially skew the baseline cytotoxicity or interfere with the metabolic profile of the target cells [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

272.0788514 Da

Monoisotopic Mass

272.0788514 Da

Heavy Atom Count

18

LogP

0.39 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0S726V972K

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Nimustine Hydrochloride is the hydrochloride salt of nimustine, a nitrosourea with antineoplastic activity. Nimustine alkylates and crosslinks DNA, thereby causing DNA fragmentation, inhibition of protein synthesis, and cell death.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01A - Alkylating agents
L01AD - Nitrosoureas
L01AD06 - Nimustine

Pictograms

Acute Toxic

Acute Toxic

Other CAS

55661-38-6

Wikipedia

Nimustine

Dates

Last modified: 08-15-2023
1: Watanabe S, Sato S, Nagase S, Ohkuma S. Chemotherapeutic choice of ranimustine or nimustine on the basis of regional polyamine levels in rat brain. Methods Find Exp Clin Pharmacol. 2008 Mar;30(2):115-20. PubMed PMID: 18560626.
2: Batista LF, Roos WP, Christmann M, Menck CF, Kaina B. Differential sensitivity of malignant glioma cells to methylating and chloroethylating anticancer drugs: p53 determines the switch by regulating xpc, ddb2, and DNA double-strand breaks. Cancer Res. 2007 Dec 15;67(24):11886-95. PubMed PMID: 18089819.
3: Seya T, Tanaka N, Shinji S, Shinji E, Yokoi K, Horiba K, Kanazawa Y, Yamada T, Oaki Y, Tajiri T. Case of rectal malignant melanoma showing immunohistochemical variability in a tumor. J Nippon Med Sch. 2007 Oct;74(5):377-81. PubMed PMID: 17965534.
4: Hoshida Y, Moriyama M, Otsuka M, Kato N, Taniguchi H, Shiratori Y, Seki N, Omata M. Gene expressions associated with chemosensitivity in human hepatoma cells. Hepatogastroenterology. 2007 Mar;54(74):489-92. PubMed PMID: 17523305.
5: Ono A, Kanno H, Hayashi A, Nishimura S, Kyuma Y, Sato H, Ito S, Shimizu N, Chang CC, Gondo G, Yamamoto I, Sasaki T, Tanaka M. Collagen gel matrix assay as an in vitro chemosensitivity test for malignant astrocytic tumors. Int J Clin Oncol. 2007 Apr;12(2):125-30. Epub 2007 Apr 27. PubMed PMID: 17443280.
6: Iwadate Y, Sakaida T, Saegusa T, Hiwasa T, Takiguchi M, Fujimoto S, Yamaura A. Proteome-based identification of molecular markers predicting chemosensitivity to each category of anticancer agents in human gliomas. Int J Oncol. 2005 Apr;26(4):993-8. PubMed PMID: 15753994.
7: Fleischhack G, Jaehde U, Bode U. Pharmacokinetics following intraventricular administration of chemotherapy in patients with neoplastic meningitis. Clin Pharmacokinet. 2005;44(1):1-31. Review. PubMed PMID: 15634030.
8: Koike M, Fujita F, Komori K, Katoh F, Sugimoto T, Sakamoto Y, Matsuda M, Fujita M. Dependence of chemotherapy response on p53 mutation status in a panel of human cancer lines maintained in nude mice. Cancer Sci. 2004 Jun;95(6):541-6. PubMed PMID: 15182437.
9: Rapidis AD, Apostolidis C, Vilos G, Valsamis S. Primary malignant melanoma of the oral mucosa. J Oral Maxillofac Surg. 2003 Oct;61(10):1132-9. PubMed PMID: 14586846.
10: Kono K, Ueba T, Takahashi JA, Murai N, Hashimoto N, Myoumoto A, Itoh N, Fukumoto M. In vitro growth suppression of human glioma cells by a 16-mer oligopeptide: a potential new treatment modality for malignant glioma. J Neurooncol. 2003 Jun;63(2):163-71. Erratum in: J Neurooncol. 2003 Sep;64(3):283. PubMed PMID: 12825820.

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